molecular formula C8H7NO2 B095057 1-hydroxy-3H-indol-2-one CAS No. 18108-55-9

1-hydroxy-3H-indol-2-one

Cat. No. B095057
CAS RN: 18108-55-9
M. Wt: 149.15 g/mol
InChI Key: PYTNPSPLGMPZKM-UHFFFAOYSA-N
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Description

“1-hydroxy-3H-indol-2-one” is also known as “1-hydroxy-1,3-dihydro-2H-indol-2-one”. It has a linear formula of C8H7NO2 and a molecular weight of 149.15 . It contains a total of 19 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxylamine (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 1-hydroxy-3H-indol-2-one and its derivatives has been the subject of various studies. For instance, a general approach for the synthesis of 1- (1 H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5- (1 H -indol-3-yl)-3 H -1,2-dithiole-3-thione was performed . These compounds are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of 1-hydroxy-3H-indol-2-one includes 1 hydroxylamine (aromatic) and 1 hydroxyl group . It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

1-hydroxy-3H-indol-2-one has a linear formula of C8H7NO2 and a molecular weight of 149.15 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Oxidation and Reactivity Studies : The oxidation of indoles and 1,2-dihydro-3H-indol-3-ones to produce 2-hydroxy-1,2-dihydro-3H-indol-3-ones has been investigated, focusing on the reactivity of these hydroxyketones under different conditions (Desarbre et al., 1996).

  • Substitution and Cyclization Reactions : Research has shown that the quasi-antiaromatic 2H-indol-2-one ring system is reactive and can be used in substitution and cyclization reactions to produce various substituted oxindoles and spiro-substituted oxindoles (England et al., 2007).

  • Use as a Colorant Pigment : A particular derivative of 1-hydroxy-3H-indol-2-one, 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, serves as a multifaceted pigment with applications in textiles, medicine, cosmetics, and other industrial segments. Its biological activities, such as antioxidant, antitumor, and antibacterial properties, have also been explored (Ishani et al., 2021).

  • Synthesis of Amino-Hydroxy-3H-Indoles : A one-pot synthesis strategy has been developed for 2-amino-3-hydroxy-3H-indoles, which are valuable for their potential applications in medicinal chemistry (Chu et al., 2017).

  • Antimicrobial Activity : Some derivatives of 2-indolinone, structurally related to 1-hydroxy-3H-indol-2-one, have been synthesized and evaluated for their antimicrobial activity, indicating potential uses in pharmaceuticals (El-Gendy & Ahmedy, 2000).

  • Application in Synthesis of Spiro-Oxindoles : The utility of the 2H-indol-2-one system in the synthesis of substituted oxindoles and spiro-oxindoles has been explored, demonstrating its versatility in organic synthesis (Padwa et al., 2007).

Safety And Hazards

While specific safety and hazards information for 1-hydroxy-3H-indol-2-one is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-hydroxy-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTNPSPLGMPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315952
Record name 1-hydroxy-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-3H-indol-2-one

CAS RN

18108-55-9
Record name NSC298293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Princiotto, L Musso, F Manetti… - Journal of Enzyme …, 2022 - Taylor & Francis
… 1-hydroxy-3–(3-phenoxybenzylidene)indolin-2-one (22) was prepared from 1-hydroxy-3H-indol-2-oneCitation 41 and 3-phenoxybenzaldehyde. Purification by column chromatography (…
Number of citations: 5 www.tandfonline.com

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